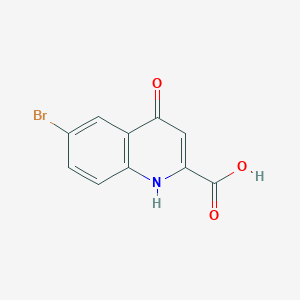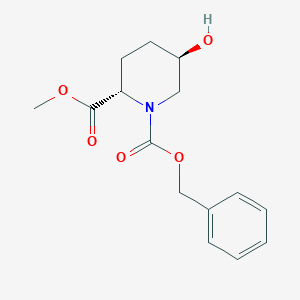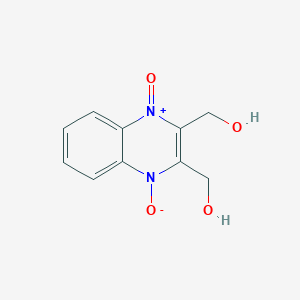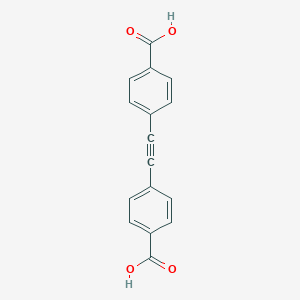
4,4'-(乙炔-1,2-二基)二苯甲酸
描述
4,4’-(Ethyne-1,2-diyl)dibenzoic acid: is a rigid biphenylethyne compound with carboxylic acid groups at both ends of the benzene rings . It is known for its stability up to 400°C and is commonly used as a ligand linker in metal-organic frameworks (MOFs) for applications such as hydrogen storage and oxygen sensing .
科学研究应用
4,4’-(Ethyne-1,2-diyl)dibenzoic acid has a wide range of applications in scientific research:
作用机制
Target of Action
The primary target of 4,4’-(Ethyne-1,2-diyl)dibenzoic acid is Metal-Organic Frameworks (MOFs) . MOFs are compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures . They are used in various applications, including hydrogen storage and oxygen sensing .
Mode of Action
4,4’-(Ethyne-1,2-diyl)dibenzoic acid acts as a rigid ligand linker for MOFs . It is a rigid biphenylethyne with carboxylic acids at both ends of the benzene rings . This structure allows it to connect one-dimensional Sc (μ2-OH) chains in certain MOFs .
Biochemical Pathways
The compound affects the biochemical pathways related to gas adsorption and sensing in MOFs . For instance, it contributes to the formation of MOFs that show a moderately high adsorption for H2 .
Result of Action
The result of the action of 4,4’-(Ethyne-1,2-diyl)dibenzoic acid is the formation of highly porous MOFs with large surface areas . For example, it contributes to the formation of a Zr (IV)-based MOF with a BET surface area as high as 3,940.6 m²/g and a total pore volume of 1.55 cm³/g . These MOFs exhibit large negative thermal expansion and notable oxygen sensing properties .
Action Environment
The action, efficacy, and stability of 4,4’-(Ethyne-1,2-diyl)dibenzoic acid are influenced by environmental factors such as temperature and pressure . For instance, the compound is stable up to 400 °C , and the formation of certain MOFs requires specific temperature-pressure conditions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(Ethyne-1,2-diyl)dibenzoic acid typically involves the coupling of two benzene rings through an ethyne (acetylene) linkage. One common method is the Sonogashira coupling reaction, which involves the reaction of 4-iodobenzoic acid with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine.
Industrial Production Methods: Industrial production methods for 4,4’-(Ethyne-1,2-diyl)dibenzoic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
化学反应分析
Types of Reactions: 4,4’-(Ethyne-1,2-diyl)dibenzoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding anhydrides or esters.
Reduction: The ethyne linkage can be reduced to form ethane derivatives.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Major Products:
Oxidation: Anhydrides, esters.
Reduction: Ethane derivatives.
Substitution: Nitrobenzoic acids, halogenated benzoic acids.
相似化合物的比较
4,4’-(1,2-Ethynediyl)dibenzoic acid: Similar structure but with different substituents on the benzene rings.
4,4’-(1,2-Acetylenediyl)dibenzoic acid: Another ethyne-linked biphenyl compound with similar properties.
4,4’-(1,2-Ethene-1,2-diyl)dibenzoic acid: Contains an ethene linkage instead of an ethyne linkage, resulting in different reactivity and stability.
Uniqueness: 4,4’-(Ethyne-1,2-diyl)dibenzoic acid is unique due to its high thermal stability and rigidity, making it particularly suitable for applications in metal-organic frameworks and advanced materials . Its ability to form stable complexes with a variety of metal ions further enhances its versatility in scientific research and industrial applications .
属性
IUPAC Name |
4-[2-(4-carboxyphenyl)ethynyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O4/c17-15(18)13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(19)20/h3-10H,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBAMECCCQZCSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CC2=CC=C(C=C2)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90348701 | |
| Record name | 4,4'-(Ethyne-1,2-diyl)dibenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90348701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16819-43-5 | |
| Record name | 4,4'-(Ethyne-1,2-diyl)dibenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90348701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is interesting about the structural properties of H₂edba containing coordination polymers?
A1: H₂edba is a versatile organic ligand that can form coordination polymers with various structural dimensions. The specific metal ion used during synthesis plays a crucial role in determining the final structure. For instance, using H₂edba and 2,2′-bipyridine (bpy), researchers synthesized a 1D zigzag chain with Zn2+, a 2D sql layer with Cu2+, and a 3D sxb framework with Co2+ []. This structural diversity makes H₂edba-based coordination polymers interesting for various applications, including gas sorption.
Q2: How does the structure of an H₂edba based Metal-Organic Framework (MOF) influence its gas sorption properties?
A2: The structure of the H₂edba based MOF directly impacts its gas sorption capacity. For instance, the 2D framework synthesized with Cu2+ exhibited a Langmuir surface area of 440 cm2 g−1, while the 3D framework synthesized with Co2+ showed a higher surface area of 542 cm3 g−1 []. This difference highlights how dimensionality and pore structure, dictated by the chosen metal ion, influence the material's ability to adsorb gas molecules.
Q3: Beyond gas sorption, what other interesting properties have been observed in H₂edba based coordination polymers?
A3: An H₂edba based zirconium framework, [Zr6O4(OH)4(edba)6], demonstrated both negative thermal expansion and luminescence properties []. The framework's structure allows for transverse vibrational bending of the H₂edba ligand upon heating, resulting in a negative thermal expansion coefficient (α=-11.0×10-6 K-1) []. Additionally, the π-conjugation system within the H₂edba ligand gives rise to blue luminescence, which is efficiently quenched by the presence of oxygen []. This combination of properties makes this H₂edba based framework a potential candidate for sensing applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[[4-(trifluoromethyl)phenyl]methyl]-Formamide](/img/structure/B179959.png)

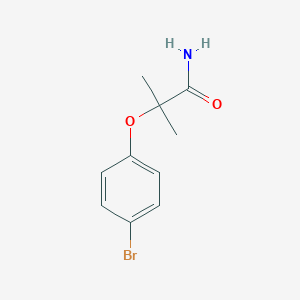
![1-(Imidazo[1,2-a]pyridin-3-yl)propan-2-one](/img/structure/B179969.png)
